molecular formula C11H16ClNO B586210 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride CAS No. 1281872-58-9

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Cat. No. B586210
CAS RN: 1281872-58-9
M. Wt: 213.705
InChI Key: WDSLGCCKLAJZGJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-APDB, is a synthetic chemical that became available via online vendors in 2010 . It’s a euphoric stimulant with empathogenic effects . It is an analogue of MDA where the heterocyclic 4-position oxygen from the 3,4-methylenedioxy ring has been replaced with a methylene bridge .


Molecular Structure Analysis

The molecular formula of 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride is C11H16ClNO . The InChI is InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H . The Canonical SMILES is CC(CC1=CC2=C(CCO2)C=C1)N.Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride is 213.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 2 . The exact mass is 213.0920418 g/mol . The monoisotopic mass is 213.0920418 g/mol . The topological polar surface area is 35.2 Ų . The heavy atom count is 14 .

Scientific Research Applications

Synthesis of Natural Products

Benzofuran derivatives: are key components in the synthesis of complex natural products. The compound can be used in the total synthesis of natural products that contain benzofuran rings. These natural products have been studied for their biological activities, and their synthesis often involves intricate steps where benzofuran derivatives serve as crucial intermediates .

Enantioselective Catalysis

The compound is utilized in the enantioselective reduction of ketones . This process is significant in producing optically active substances from prochiral ketones, which is a critical step in the synthesis of various pharmaceuticals. The chiral spiroborate ester catalysis, for instance, uses benzofuran derivatives as substrates to achieve high enantioselectivity .

Pharmacological Research

In pharmacological studies, derivatives of benzofuran, like the one mentioned, are examined for their ability to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This property is essential for the development of new therapeutic agents for neurological disorders .

Chemical Methodology Development

Researchers utilize this compound in the development of new chemical methodologies. For example, it can be involved in novel copper-mediated and palladium-catalyzed coupling reactions , which are pivotal in constructing complex organic molecules .

Bioactive Compound Synthesis

The compound is integral in synthesizing bioactive compounds that exhibit a range of activities, including antimicrobial, antifungal, and anticancer properties. These activities make benzofuran derivatives valuable in the discovery and development of new drugs .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSLGCCKLAJZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCO2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347782
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

CAS RN

1281872-58-9
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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